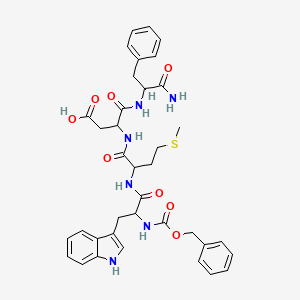

Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2

Description

Properties

Molecular Formula |

C37H42N6O8S |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45) |

InChI Key |

DLOHHVQNOMRHQK-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Protection Strategies for Cbz L Trp L Met L Asp L Phe Nh2

Advanced Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. lifetein.com This method simplifies purification by allowing excess reagents and soluble byproducts to be washed away after each reaction cycle. lifetein.com

Fmoc- and Boc-Based Chemistries in the Synthesis of Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2

The two predominant strategies in SPPS are defined by the type of temporary protecting group used for the α-amino group of the incoming amino acid: Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). americanpeptidesociety.org

The Fmoc strategy is currently the most popular approach due to its use of mild basic conditions for deprotection. lifetein.com The Fmoc group is stable to acid but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comcreative-peptides.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage from the resin at the end of the synthesis. lifetein.com For the synthesis of this compound, this would involve:

Aspartic Acid: Protected with an acid-labile group like tert-butyl ester (OtBu) to prevent side reactions involving its side-chain carboxyl group. creative-peptides.com

Tryptophan: The indole (B1671886) side chain is often protected with a Boc group to prevent its modification by acid during the final cleavage step.

Methionine: Generally used without side-chain protection, though care must be taken to avoid oxidation.

The Boc strategy , one of the original methods, employs the acid-labile Boc group for Nα-protection. americanpeptidesociety.org Deprotection is achieved using an acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org This requires the side-chain protecting groups to be stable to TFA but removable by a much stronger acid, like hydrofluoric acid (HF), during the final cleavage step. iris-biotech.de For this specific peptide, a Boc/Bzl (benzyl) protection scheme would be typical, using groups like β-cyclohexyl ester (OcHex) for Aspartic Acid. creative-peptides.comiris-biotech.de While robust, the requirement for harsh acids like HF has led to the Fmoc strategy being more widely adopted. iris-biotech.de

The N-terminal Cbz group is typically introduced after the full peptide sequence has been assembled on the resin and the final Nα-Fmoc or Nα-Boc group has been removed. The free N-terminal amine of the resin-bound Trp-Met-Asp-Phe-NH2 is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions to yield the final protected peptide. total-synthesis.com

Coupling Reagents and Strategies (e.g., DCC/HOBt, EDC/HOBt, HBTU/HOBt, TBTU/HOBt) for Peptide Bond Formation

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step that requires an activating agent, known as a coupling reagent. creative-peptides.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classical coupling reagents. creative-peptides.com They activate the carboxylic acid, but their use alone can lead to side reactions and racemization. To suppress this, they are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt). creative-peptides.com While effective, DCC suffers from the formation of a poorly soluble urea (B33335) byproduct. creative-peptides.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling with minimal racemization, especially when HOBt is present. creative-peptides.compeptide.com They have become some of the most popular coupling reagents for both manual and automated synthesis. peptide.combachem.com Other advanced reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react even faster and are preferred for difficult couplings. peptide.comsigmaaldrich.com

| Reagent | Type | Key Advantages | Considerations |

|---|---|---|---|

| DCC/HOBt | Carbodiimide | Cost-effective, well-established. bachem.com | Forms insoluble dicyclohexylurea byproduct. creative-peptides.com |

| EDC/HOBt | Carbodiimide | Water-soluble byproduct, good for aqueous-phase reactions. creative-peptides.com | Generally less reactive than uronium salts. |

| HBTU/HOBt | Uronium/Aminium | Highly efficient, fast reaction times, low racemization. creative-peptides.compeptide.com | Can cause guanidinylation of the N-terminus if used in excess. sigmaaldrich.com |

| TBTU/HOBt | Uronium/Aminium | Very efficient, similar to HBTU, good for automated synthesis. peptide.comnih.gov | Can cause guanidinylation if used in excess. sigmaaldrich.com |

| HATU | Uronium/Aminium | Faster than HBTU, less epimerization, excellent for difficult sequences. peptide.combachem.com | More expensive than HBTU/TBTU. sigmaaldrich.com |

Resin Linkers and Cleavage Methods for Amide-C-Terminus Peptides

To obtain a peptide with a C-terminal amide (–CONH2), as required for this compound, a specialized resin linker is necessary.

For Fmoc Chemistry: The most common choice is the Rink Amide resin . appliedpolytech.com This resin contains an acid-labile linker that, upon cleavage, generates the C-terminal amide. appliedpolytech.com Cleavage is typically performed under mild acidic conditions, for example, with a cocktail containing a high percentage of Trifluoroacetic Acid (TFA), such as 95% TFA. appliedpolytech.comseplite.com Scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage cocktail to protect sensitive residues like Trp and Met from reactive species generated during the process. The use of 1,3-dimethoxybenzene (B93181) as a scavenger can also prevent the alkylation of the C-terminal amide, a potential side reaction. nih.govpeptide.com

For Boc Chemistry: The MBHA (p-Methylbenzhydrylamine) resin is the standard choice. peptide.com It is more robust than the Rink Amide resin and requires harsher cleavage conditions, typically treatment with strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comsigmaaldrich.com These harsh conditions necessitate specialized equipment and handling precautions.

| Resin | Compatible Chemistry | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| Rink Amide Resin | Fmoc | Mild acid; e.g., 95% TFA cocktail for 1-2 hours. appliedpolytech.comseplite.com | Most common choice for Fmoc-based amide synthesis due to mild cleavage. appliedpolytech.com |

| MBHA Resin | Boc | Strong acid; e.g., liquid HF or TFMSA. peptide.comsigmaaldrich.com | Standard for Boc chemistry; requires harsh cleavage conditions. peptide.com |

Optimizing Reaction Conditions for Peptide Elongation

Achieving a successful synthesis of this compound requires careful optimization of each step in the SPPS cycle. Key factors include:

Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent for both coupling and deprotection steps. N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes superior at solvating growing peptide chains, preventing aggregation.

Reaction Monitoring: To ensure each coupling reaction goes to completion, qualitative tests like the Kaiser test (for primary amines) or the TNBS test can be performed on a small sample of the resin. A positive result indicates the presence of unreacted amines, signaling the need for a second coupling (a "double coupling") before proceeding.

Capping: If a coupling reaction is incomplete, any unreacted N-terminal amines can be permanently blocked or "capped" using an agent like acetic anhydride. This prevents the formation of deletion sequences, which are missing an amino acid and can be difficult to separate from the target peptide during purification.

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant, classical solution-phase peptide synthesis (LPPS) remains a powerful technique, particularly for large-scale production or for complex sequences where SPPS might fail. bachem.comresearchgate.net

Fragment Condensation Strategies

Instead of adding amino acids one by one, a fragment condensation strategy involves synthesizing smaller, protected peptide fragments and then coupling them together in solution or on a solid support. springernature.comthieme-connect.com This approach can be highly effective for longer or more complex peptides. nih.gov

For this compound, a convergent synthesis could involve:

Fragment 1 Synthesis: Cbz-L-Trp-L-Met-OH

Fragment 2 Synthesis: H-L-Asp(OtBu)-L-Phe-NH2

These two dipeptide fragments would be synthesized and purified separately. The key coupling step would then involve activating the C-terminal carboxylic acid of Fragment 1 and reacting it with the N-terminal amine of Fragment 2. A major challenge in fragment condensation is minimizing racemization at the C-terminal amino acid of the activated fragment (in this case, Methionine). oup.com Choosing coupling reagents known to suppress racemization, such as those based on HOAt or Oxyma Pure, is crucial for success. sigmaaldrich.com This strategy allows for the purification of intermediate fragments, potentially leading to a purer final product compared to a linear stepwise synthesis. thieme-connect.com

Chemoenzymatic Synthesis of Peptide Segments and this compound Precursors

Chemoenzymatic peptide synthesis offers a milder and more selective alternative to purely chemical methods. nih.govmdpi.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. mdpi.com

Enzyme-Catalyzed Peptide Bond Formation (e.g., Thermolysin, Proteases like PST-01)

Proteases such as thermolysin are effective catalysts for peptide bond formation. nih.govnih.gov These enzymes, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions to synthesize peptides. mdpi.com The synthesis can be either equilibrium-controlled or kinetically controlled. mdpi.com In kinetically controlled synthesis, an activated ester of the N-protected amino acid is used as the acyl donor. The enzyme catalyzes the aminolysis of this ester by the amine component (the nucleophile), leading to peptide formation. mdpi.com

Thermolysin, a metalloproteinase, exhibits a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group). nih.gov This makes it potentially suitable for coupling reactions involving methionine or phenylalanine residues in the synthesis of this compound precursors. For instance, thermolysin could catalyze the coupling of a Cbz-protected dipeptide with an aspartic acid derivative.

Substrate Specificity and Stereoselectivity in Enzymatic Peptide Synthesis

A significant advantage of enzymatic peptide synthesis is the high stereoselectivity of the enzymes. nih.govnih.govnih.gov Enzymes typically catalyze reactions with only one enantiomer of a chiral substrate, ensuring the formation of stereochemically pure peptides. This eliminates the need for racemization-suppressing agents that are often required in chemical synthesis. mdpi.com

The substrate specificity of the enzyme is a critical factor. researchgate.net For example, thermolysin shows a strong preference for large, hydrophobic amino acid residues at the N-terminus of the amine component. nih.gov This specificity dictates the feasible fragmentation strategy for the synthesis of the target peptide. The enzyme's active site has specific subsites (S1, S2, S1', S2', etc.) that interact with the amino acid residues of the substrates, and a favorable interaction is necessary for efficient catalysis. mdpi.com

Reaction Environment Optimization for Enzymatic Synthesis (e.g., Aqueous-Organic Solvent Systems)

The reaction environment plays a crucial role in shifting the equilibrium of protease-catalyzed reactions towards synthesis rather than hydrolysis. nih.gov The use of aqueous-organic solvent mixtures is a common strategy. mdpi.com The organic solvent can help to solubilize non-polar substrates and products, and by reducing the water concentration, it disfavors the hydrolytic side reaction. nih.gov

Other important parameters to optimize include pH, temperature, and substrate concentrations. mdpi.com The pH affects the ionization state of the amino acids and the enzyme's active site residues, which is critical for catalytic activity. nih.gov The optimal pH for synthesis is often a compromise between the pH for maximum enzyme activity and the pKa of the amine nucleophile. mdpi.com Higher substrate concentrations are generally favored to promote the bimolecular synthesis reaction over the unimolecular hydrolysis of the acyl-enzyme intermediate. mdpi.com

Orthogonal Protecting Group Chemistry in this compound Synthesis

The synthesis of a tetrapeptide with multiple functional groups, such as this compound, necessitates a sophisticated protection strategy. researchgate.net Orthogonal protecting groups are essential, as they can be removed under specific conditions without affecting other protecting groups present in the molecule. nih.govbiosynth.com This allows for the selective deprotection of specific functional groups at different stages of the synthesis. nih.gov

Role of Cbz and Other N-Terminal Protecting Groups

The benzyloxycarbonyl (Cbz or Z) group is a well-established N-terminal protecting group in peptide synthesis. nih.govtotal-synthesis.comcreative-peptides.com Introduced by Bergmann and Zervas, its use was a seminal development in the field. nih.gov The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. total-synthesis.com

A key advantage of the Cbz group is its stability under both acidic and basic conditions, which are often used for the removal of other protecting groups. rsc.org For example, it is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comrsc.org This orthogonality is crucial for complex syntheses. nih.gov The Cbz group is typically removed by catalytic hydrogenation (e.g., H2/Pd), which is a mild method that does not affect most other protecting groups. total-synthesis.comcreative-peptides.com

In the context of this compound, the Cbz group serves as the permanent N-terminal protecting group. For the stepwise elongation of the peptide chain, other temporary Nα-protecting groups like Boc or Fmoc would be used for the individual amino acids being added. nih.gov The choice between the Boc/Bzl and Fmoc/tBu strategies is a fundamental decision in peptide synthesis, each with its own set of compatible side-chain protecting groups and deprotection conditions. nih.govlsu.edu

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Protected Functional Group |

| Benzyloxycarbonyl | Cbz, Z | H2/Pd, HBr/AcOH | α-Amino |

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) | α-Amino, ε-Amino (Lys) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | α-Amino |

| Benzyl | Bzl | Strong acid (e.g., HF), H2/Pd | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr) |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr) |

Side-Chain Protection Strategies for Trp, Met, Asp, and Phe Residues

The selection of appropriate side-chain protecting groups is critical for a successful peptide synthesis. These groups must remain stable throughout the coupling steps and be selectively removable without affecting the peptide backbone or other protecting groups. nih.gov

Tryptophan (Trp): The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions often used during peptide synthesis, particularly during the cleavage of other protecting groups. peptide.comthermofisher.com While it can sometimes be used without protection, employing a protecting group on the indole nitrogen significantly reduces the risk of side reactions. peptide.com In Boc (tert-butyloxycarbonyl) chemistry, a common strategy is to use a formyl (CHO) group. peptide.comgoogle.com Another widely used protecting group is the Boc group itself, which helps to prevent modification of the tryptophan side chain. thermofisher.comsigmaaldrich.com

Methionine (Met): The thioether side chain of methionine is prone to oxidation, which results in the formation of methionine sulfoxide (B87167). thermofisher.combiotage.com For this reason, the methionine residue is often incorporated without a side-chain protecting group. peptide.combiotage.com However, the potential for oxidation during cleavage can be mitigated by the addition of scavengers to the cleavage cocktail. peptide.com In some synthetic approaches, the methionine sulfoxide is intentionally formed and used as a protecting group, which can then be reduced back to methionine after the synthesis is complete. peptide.com

Aspartic Acid (Asp): The carboxylic acid side chain of aspartic acid must be protected to prevent it from reacting during peptide bond formation. In Fmoc (9-fluorenylmethoxycarbonyl) based synthesis, the most common protecting group is the tert-butyl (tBu) ester. peptide.comnih.gov A significant challenge with aspartic acid is the potential for aspartimide formation, a side reaction that can occur under basic conditions and leads to impurities. iris-biotech.denih.gov To minimize this, sterically bulky ester groups can be employed. iris-biotech.debiotage.com For applications requiring selective deprotection, such as on-resin cyclization, groups like allyl (All) or 2-phenylisopropyl (O-2-PhiPr) esters are utilized. peptide.com More recently, cyanosulfurylides (CSY) have been introduced as a novel protecting group strategy to effectively prevent aspartimide formation. nih.govresearchgate.net

Phenylalanine (Phe): The benzyl side chain of phenylalanine is chemically inert under standard peptide synthesis conditions and therefore does not typically require a protecting group. nih.gov

The following table summarizes common side-chain protection strategies for these amino acids.

Table 1: Side-Chain Protection Strategies| Amino Acid Residue | Side Chain Functional Group | Common Protecting Groups | Rationale for Protection |

|---|---|---|---|

| Tryptophan (Trp) | Indole | Boc, Formyl (CHO) | Prevents oxidation and alkylation of the indole ring. peptide.comthermofisher.comsigmaaldrich.com |

| Methionine (Met) | Thioether | None, or Methionine Sulfoxide (Met(O)) | Often left unprotected; oxidation to sulfoxide can be used as a temporary protecting group. peptide.combiotage.compeptide.com |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (tBu), Allyl (All), Cyanosulfurylides (CSY) | Prevents side-chain reactivity and minimizes aspartimide formation. peptide.comnih.goviris-biotech.de |

| Phenylalanine (Phe) | Benzyl | None | The side chain is generally non-reactive. nih.gov |

Selective Deprotection Methodologies

The final and intermediate steps of peptide synthesis involve the selective removal of protecting groups. The orthogonality of these groups is paramount, meaning that one group can be removed under specific conditions without affecting others. total-synthesis.comyoutube.com

N-Terminal Cbz Group: The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines. It is stable to both acidic and basic conditions commonly used in peptide synthesis. total-synthesis.com The primary method for its removal is hydrogenolysis, which involves treatment with hydrogen gas in the presence of a palladium catalyst (Pd/C). total-synthesis.comresearchgate.net This process is clean and efficient, yielding the free amine, toluene, and carbon dioxide.

Side-Chain Protecting Groups:

Trp(Boc): The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA). thermofisher.compeptide.com

Trp(CHO): The formyl group can be removed by treatment with piperidine in a solvent like dimethylformamide (DMF) at low temperatures (0 °C) or by using strong acids like hydrogen fluoride (HF) during the final cleavage step. peptide.compeptide.com

Asp(OtBu): The tert-butyl ester is also acid-labile and is cleaved with TFA. peptide.comacs.org

Asp(OAll): The allyl ester is removed under neutral conditions using a palladium catalyst, making it orthogonal to both acid-labile and base-labile protecting groups. peptide.com

Asp(CSY): Cyanosulfurylides are cleaved under mild aqueous conditions using electrophilic halogenating agents, such as N-chlorosuccinimide (NCS). nih.govresearchgate.net

Met(O): If methionine sulfoxide is present, it can be reduced back to methionine after cleavage from the resin. thermofisher.combiotage.compeptide.com

The table below outlines the specific reagents and conditions for the deprotection of the groups relevant to the synthesis of this compound.

Table 2: Selective Deprotection Methodologies| Protecting Group | Amino Acid | Deprotection Reagent(s) | Conditions |

|---|---|---|---|

| Cbz | N-Terminus | H₂, Pd/C | Catalytic Hydrogenolysis. total-synthesis.comresearchgate.net |

| Boc | Trp | Trifluoroacetic Acid (TFA) | Acidolysis. thermofisher.compeptide.com |

| Formyl (CHO) | Trp | Piperidine/DMF or HF | Base or strong acid cleavage. peptide.compeptide.com |

| tert-Butyl (tBu) | Asp | Trifluoroacetic Acid (TFA) | Acidolysis. peptide.comacs.org |

| Allyl (All) | Asp | Pd Catalyst | Palladium-catalyzed removal. peptide.com |

| Methionine Sulfoxide (Met(O)) | Met | Dithiothreitol (DTT) or N-mercaptoacetamide | Post-synthesis reduction. thermofisher.com |

Structural Elucidation and Conformational Analysis of Cbz L Trp L Met L Asp L Phe Nh2

Spectroscopic Characterization Techniques

Spectroscopic methods provide a foundational understanding of the peptide's structure, from its basic connectivity to its preferred shapes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in solution. nih.gov For Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments would be employed to gain comprehensive conformational insights.

Research Findings:

Proton (¹H) and Carbon (¹³C) NMR: Initial ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the presence of all expected chemical groups. The chemical shifts of the amide protons are particularly sensitive to their environment and can indicate their involvement in hydrogen bonding, a key element of secondary structure.

2D NMR for Sequential Assignment: COSY and TOCSY experiments establish spin-spin coupling networks within each amino acid residue, allowing for the assignment of protons. NOESY experiments are critical for determining through-space proximities between protons, providing crucial distance restraints that define the peptide's fold. For instance, specific NOEs between adjacent residues (Hα(i) to HN(i+1)) confirm the peptide sequence, while medium-range NOEs (e.g., Hα(i) to HN(i+2) or Hα(i) to Hβ(i+3)) can indicate the presence of turn-like structures. nih.govfrontiersin.org

Conformational Ensembles: For flexible peptides like this tetrapeptide, NMR data often represents an average of multiple interconverting conformations. nih.gov By analyzing coupling constants (e.g., ³J(HN,Hα)) and NOE intensities, it is possible to describe the conformational preferences as an ensemble of structures rather than a single static conformation. acs.orgmdpi.com The Karplus equation can relate the ³J(HN,Hα) coupling constants to the dihedral angle φ, providing information about the backbone geometry. mdpi.com

Mass Spectrometry (MS) for Sequence Verification and Structural Analysis

Mass spectrometry is an indispensable tool for verifying the primary structure (amino acid sequence) and confirming the molecular weight of this compound. Electrospray ionization (ESI) is a common "soft" ionization technique used for peptides, as it minimizes fragmentation and primarily produces multiply charged molecular ions. cpcscientific.com

Research Findings:

Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. wikipedia.orgthermofisher.comnih.gov In this process, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation of the peptide backbone typically occurs at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. wikipedia.orgacs.org The presence of protecting groups can influence the fragmentation patterns. nih.gov

Vibrational Spectroscopy for Secondary Structure Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the polypeptide backbone. mdpi.comnih.gov

Research Findings:

Amide Bands: The most informative regions in the vibrational spectra of peptides are the amide bands. mdpi.com

Amide I (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. nih.gov Different structural motifs (e.g., β-turns, random coils) will exhibit characteristic Amide I frequencies.

Amide II (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1200-1300 cm⁻¹): This is a more complex band involving C-N stretching and N-H bending.

Secondary Structure Prediction: By analyzing the position and deconvolution of the Amide I band, one can estimate the relative populations of different secondary structural elements. nih.govyoutube.com For a short, flexible peptide like this compound, the spectrum would likely indicate a predominance of random coil and β-turn conformations. nih.govuni-freiburg.de

Advanced Structural Determination Methods

While spectroscopic methods provide crucial information, more advanced techniques can offer higher-resolution structural data, particularly for peptides that can be crystallized or form larger assemblies.

X-ray Crystallography of Peptide and Amino Acid Derivatives for Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in a crystalline state. nih.gov While obtaining suitable crystals of a flexible tetrapeptide can be challenging, the crystal structures of related peptide and amino acid derivatives provide invaluable insights into preferred conformations. nih.govacs.orgnih.govresearchgate.net

Research Findings:

High-Resolution Structure: If a single crystal of this compound could be grown and diffracted, it would reveal the exact conformation of the peptide in the solid state, including all bond lengths, bond angles, and torsion angles. cnr.it This would provide definitive information on the backbone conformation (e.g., the presence of a specific type of β-turn) and the spatial orientation of the side chains. frontiersin.org

Insights from Related Structures: The crystal structures of other N- and C-protected peptides have significantly contributed to our understanding of how peptide sequences fold. nih.gov Analysis of these structures reveals common folding motifs, such as β- and γ-turns, and the influence of specific amino acid residues on these folds. pnas.org This body of knowledge helps in modeling the likely conformations of the target peptide.

Cryo-Electron Microscopy (Cryo-EM) for Larger Peptide Assemblies

Cryo-electron microscopy (cryo-EM) is a revolutionary technique for determining the structure of large biomolecular complexes in a near-native, hydrated state. americanpeptidesociety.orgacs.org For a single, small tetrapeptide like this compound, cryo-EM is generally not a suitable technique for determining its individual structure due to its small size (well below the ~50 kDa threshold where the technique becomes challenging). nih.govfsu.edupnas.orgacs.orgyoutube.comnih.gov

Research Findings:

Potential for Self-Assembled Structures: Cryo-EM could become relevant if this peptide were to self-assemble into larger, ordered structures like nanofibers or nanotubes. emory.eduumassmed.edu In such a scenario, cryo-EM could be used to visualize the morphology of these assemblies and, if the order is high enough, determine the arrangement of the individual peptide molecules within the larger structure. acs.org

Limitations for Small Molecules: The primary limitations of cryo-EM for small molecules are the low signal-to-noise ratio in the images and the difficulty in accurately aligning the images of such small particles for 3D reconstruction. fsu.educambridge.orgtechnologynetworks.com While methods are being developed to study smaller proteins, often by attaching them to larger scaffolds, these are not typically applied to individual small peptides. pnas.orgyoutube.com

Conformational Preferences and Dynamics

The three-dimensional structure of a peptide is critical to its biological function. For this compound, a tetrapeptide analogue of cholecystokinin (B1591339) (CCK-4), its conformational landscape is a complex interplay of backbone flexibility, side-chain interactions, and the influence of terminal protecting groups. Understanding these preferences is key to deciphering its structure-activity relationship.

Investigation of β-Turns and γ-Turns in Tetrapeptides

Short peptides like this compound often lack the stable, repetitive secondary structures like α-helices and β-sheets found in larger proteins. Instead, their conformations are frequently characterized by various types of turns, which are crucial for reversing the direction of the polypeptide chain. proteopedia.org The most common types in tetrapeptides are β-turns and γ-turns.

A β-turn involves four amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). proteopedia.org This creates a compact, folded structure. There are several types of β-turns (e.g., Type I, II, I', II'), primarily distinguished by the dihedral angles (φ, ψ) of the two central residues (i+1 and i+2). wikipedia.org Studies on CCK-4 analogues suggest that a turn-like conformation is a critical requirement for receptor interaction. nih.gov The adoption of such turns brings distant parts of the peptide into proximity, which can be essential for forming a specific binding pharmacophore.

A γ-turn is a tighter turn involving three consecutive residues, characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2). wikipedia.org

The propensity of a tetrapeptide to form these turns is influenced by its sequence and the surrounding environment. While linear tetrapeptides often lack a single, stable structure in aqueous solutions, their tendency to adopt turn conformations can be significant. nih.govrsc.org The presence of specific turn-promoting residues can increase the population of these folded states. nih.gov For CCK-4 analogues, research has shown that replacing the central dipeptide with a β-turn mimetic can result in potent and selective receptor antagonists, underscoring the importance of a turn structure in this region. nih.gov

Table 1: Common Turn Types in Peptides

| Turn Type | Residues Involved | Hydrogen Bond | Key Feature |

|---|---|---|---|

| β-Turn | 4 (i to i+3) | Between C=O of residue i and N-H of residue i+3 | Reverses chain direction over four residues. proteopedia.org |

| γ-Turn | 3 (i to i+2) | Between C=O of residue i and N-H of residue i+2 | A tight, three-residue turn. wikipedia.org |

| α-Turn | 5 (i to i+4) | Between C=O of residue i and N-H of residue i+4 | A wider turn structure. wikipedia.org |

Influence of Amino Acid Sequence on Backbone and Side-Chain Conformations

The specific sequence of amino acids—Trp-Met-Asp-Phe—is the primary determinant of the peptide's accessible conformations. The chemical nature and steric bulk of each side chain dictate the local backbone dihedral angles (φ, ψ) and the rotational freedom of the side chains themselves (χ angles). khanacademy.org

L-Aspartic Acid (Asp): The acidic side chain of aspartic acid can form salt bridges or hydrogen bonds, which can act as important conformational constraints. The charge state of the carboxyl group, dependent on pH, will influence these interactions.

L-Phenylalanine (Phe): Similar to tryptophan, the aromatic phenyl ring of phenylalanine can participate in hydrophobic and aromatic-aromatic interactions. Its spatial orientation relative to the other residues, particularly the Trp indole (B1671886) ring, is a key determinant of the three-dimensional structure. nih.gov

The order of these residues is critical. Studies on isomeric tetrapeptides, where the sequence is altered while the composition remains the same, have shown that merely switching two adjacent amino acids can lead to drastically different folded structures and self-assembly properties. acs.orgnih.gov This highlights that the specific arrangement of side chains along the backbone dictates the complex network of intramolecular interactions that stabilize a particular conformation. acs.orgcummings-lab.org For instance, a conformational study comparing two closely related tetrapeptides found that the replacement of a single residue led to a distinct spatial orientation of the Trp residue, which was correlated with a major loss in biological activity. nih.gov

Impact of the Cbz Group and Amide C-Terminus on Conformational Space

Terminal modifications play a significant role in stabilizing peptide structures by neutralizing charges and mimicking the environment of a residue within a larger protein. lifetein.com

The N-terminal Carboxybenzyl (Cbz) group is a bulky, aromatic protecting group. total-synthesis.com Its presence influences the conformational freedom of the N-terminal Trp residue. The phenyl ring of the Cbz group can engage in intramolecular π-π stacking interactions with the indole ring of Trp or the phenyl ring of Phe, which can constrain the peptide backbone and favor specific folded conformations. The Cbz group, by forming a carbamate, also removes the positive charge of the N-terminal amine, which can alter electrostatic interactions within the peptide and with its environment. total-synthesis.comnih.gov

Molecular Interactions and Receptor Recognition Research with Cbz L Trp L Met L Asp L Phe Nh2

Ligand-Receptor Binding Studies (In Vitro)

Investigating Interactions with G-Protein Coupled Receptors (GPCRs), specifically GPR139 for Trp and Phe

GPR139, an orphan G-protein coupled receptor predominantly expressed in the central nervous system, has been identified as a receptor for the essential amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe). nih.gov Research has shown that these amino acids activate GPR139 at concentrations consistent with their physiological levels in tissues, suggesting GPR139 may function as a sensor for dynamic changes of these amino acids in the brain. nih.gov The activation of GPR139 by L-Trp and L-Phe has been demonstrated through various assays, including guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate binding, calcium mobilization, and extracellular signal-regulated kinases phosphorylation. nih.gov

The presence of both Trp and Phe residues in the Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 sequence makes it a relevant candidate for investigating interactions with GPR139. While direct binding studies of this specific tetrapeptide with GPR139 are not extensively documented in the provided search results, the known affinity of GPR139 for its constituent aromatic amino acids provides a strong rationale for such investigations. Studies have shown that di-peptides composed of aromatic amino acids can also elicit calcium responses via GPR139. researchgate.net This suggests that the peptide backbone of this compound could influence the presentation of the Trp and Phe side chains to the receptor's binding pocket.

Further research has focused on developing homology models of the GPR139 binding site to understand the structure-activity relationship of its ligands. nih.gov These models, guided by site-directed mutagenesis, have identified key residues within the receptor that are crucial for activation by both endogenous amino acids and synthetic agonists. nih.gov The expression of GPR139 has been correlated with that of the μ-opioid and dopamine (B1211576) D2 receptors, suggesting a regulatory role in μ-opioid and dopamine signaling. ku.dk

Table 1: GPR139 Ligand Activity

| Ligand | EC50 Value (µM) | Assay Type | Reference |

| L-Tryptophan (L-Trp) | 30-300 | GTP binding, Calcium mobilization, ERK phosphorylation | nih.gov |

| L-Phenylalanine (L-Phe) | 30-300 | GTP binding, Calcium mobilization, ERK phosphorylation | nih.gov |

| Adrenocorticotropic hormone (ACTH) | 2.1 | Calcium mobilization | researchgate.net |

| α-Melanocyte-stimulating hormone (α-MSH) | 2.2 | Calcium mobilization | researchgate.net |

| β-Melanocyte-stimulating hormone (β-MSH) | 6.3 | Calcium mobilization | researchgate.net |

Exploration of Neurokinin Receptor Interactions (Relevance of Phe in neurokinin sequences)

The neurokinin receptors (NK1, NK2, and NK3) are a family of GPCRs that bind tachykinin peptides, such as Substance P (SP) and neurokinin A (NKA). nih.gov A common feature of these endogenous ligands is the C-terminal sequence Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain amino acid. nih.gov The presence of a phenylalanine residue is a critical determinant for the interaction with neurokinin receptors. mdpi.com For instance, in Substance P, the amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, highlighting the importance of the Phe-Phe sequence. nih.gov

Given that this compound contains a C-terminal phenylalanine amide, it presents a structural motif that could potentially interact with neurokinin receptors. Although direct binding assays of this specific tetrapeptide are not detailed in the available literature, the relevance of the Phe residue in neurokinin sequences suggests a potential, albeit likely weak, interaction. Site-directed mutagenesis and photoaffinity labeling studies have been instrumental in mapping the binding sites of tachykinins on the NK1 receptor, revealing that the C-terminal tails of SP and NKA contact the same receptor region. core.ac.uknih.gov Specifically, a methionine residue at position 181 in the NK1 receptor has been identified as a contact point for the photoreactive analogues of both SP and NKA. nih.gov

The binding affinity of various tachykinin peptides and their analogues to neurokinin receptors varies. For example, at the NK-3 receptor, the rank order of potency for natural agonists is generally NKB > NKA = SP. pnas.org The development of selective agonists, such as [Me-Phe7]NKB, has been crucial for characterizing these receptors. pnas.org

Opioid Receptor Binding Assays with Analogs (Based on Phe-Phe sequence insights)

The phenylalanine residue is a key component in the structure of many endogenous and synthetic opioid peptides. mdpi.com For example, the enkephalins contain the sequence Tyr-Gly-Gly-Phe, and endomorphins have the sequences Tyr-Pro-Trp-Phe-NH2 (endomorphin-1) and Tyr-Pro-Phe-Phe-NH2 (endomorphin-2). mdpi.com The C-terminal Phe-NH2 of this compound shares a structural feature with endomorphin-1 and endomorphin-2, which are highly selective for the μ-opioid receptor. mdpi.com

Research into opioid peptide analogues has explored the importance of the phenylalanine residue for receptor affinity and selectivity. nih.gov The substitution of Phe at various positions can modulate receptor function and selectivity. researchhub.com For instance, modifications at the Phe4 position of Leu-enkephalin have been shown to produce ligands with varying affinities for μ- and δ-opioid receptors. researchhub.com The spatial orientation of the aromatic ring of phenylalanine is crucial for opioid receptor binding. nih.gov

While direct opioid receptor binding data for this compound is not available in the provided search results, the presence of the Phe-NH2 moiety suggests a potential for interaction. The study of Phe-containing analogues has provided insights into the structural requirements for opioid receptor recognition and has led to the development of peptides with unique signaling properties. researchhub.comnih.gov

Enzyme Substrate or Inhibitor Recognition Mechanisms

Studies on Protease Specificity and Binding (e.g., Cathepsin L inhibitors, Thermolysin)

The peptide sequence of this compound makes it a candidate for interaction with various proteases. The Cbz group is a common N-terminal protecting group used in the design of protease inhibitors. While specific studies on this compound as an inhibitor for Cathepsin L or a substrate for Thermolysin were not found in the search results, the general principles of protease-substrate interactions are relevant. The presence of large hydrophobic residues like Trp and Phe, and the acidic Asp residue, would influence its recognition by proteases with specific substrate preferences. A chemical supplier lists "CATHEPSIN L" and "this compound" separately, implying their distinct identities. chembuyersguide.com

Interactions with Tryptophan Hydroxylase 2 (TPH2)

This compound, as an analog of CCK-4, is implicated in the complex interplay between neuropeptide signaling and the serotonin (B10506) system. The interaction with Tryptophan Hydroxylase 2 (TPH2), the rate-limiting enzyme in the synthesis of brain serotonin, is not characterized by direct binding but rather by a systemic, functional relationship observed in neuropharmacological studies. colby.eduwikipedia.org TPH2 is responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin, a key neurotransmitter in mood and anxiety regulation. colby.edunih.gov

Research extensively uses CCK-4 administration as a "challenge test" to reliably induce panic and anxiety symptoms in human subjects. wikipedia.orgwikiwand.com These studies serve as a model to test the efficacy of anxiolytic drugs and to explore the genetic underpinnings of anxiety disorders. In this context, genetic variations in the TPH2 gene have been linked to an individual's susceptibility to a CCK-4-induced panic attack. oup.com For example, specific polymorphisms in the TPH2 gene are associated with panic disorder and can influence the panic response rates during a CCK-4 challenge. This suggests that the baseline activity and expression of TPH2, and therefore the functional status of the brain's serotonin system, can modulate the anxiogenic effects of CCK-4 receptor activation. nih.gov The interaction is thus indirect: CCK-4 acts on its receptors (primarily CCK-B receptors in the brain) to initiate an anxiety-provoking signaling cascade, and the resilience or vulnerability to this cascade is, in part, dependent on the efficiency and regulation of the TPH2 enzyme and the broader serotonin pathway. oup.com

Molecular Docking and Simulation Studies of Binding Pockets

Computational Prediction of this compound Binding Modes

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as this compound, fits into the binding pocket of a target receptor and to estimate the affinity of this interaction. For CCK-4 and its analogs, the primary targets are the cholecystokinin (B1591339) receptors, CCK-A and CCK-B. nih.govmedchemexpress.com While the CCK-A receptor shows high affinity for larger, sulfated CCK peptides, the CCK-B receptor binds the C-terminal tetrapeptide fragment with high affinity. nih.govnih.gov

Computational studies predict binding modes by generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on energetic favorability. researchgate.net These models have been crucial in understanding the structural basis for the differing specificities of CCK receptor subtypes. nih.gov For the CCK-B receptor, photoaffinity labeling studies have demonstrated that the ligand docks in a region involving the first extracellular loop, which is distinct from the binding mode at the CCK-A receptor. nih.gov Docking simulations of CCK-4 analogs to the CCK-B receptor show the C-terminal tetrapeptide nestled within a pocket formed by several transmembrane helices. researchgate.netnih.gov The benzyloxycarbonyl (Cbz) group on this compound, being a bulky, hydrophobic moiety, is predicted to engage in significant hydrophobic interactions within the receptor, potentially influencing binding affinity and selectivity compared to the unprotected peptide.

Analysis of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of the peptide-receptor complex is determined by a network of non-covalent interactions. Analysis of docking models for CCK peptides highlights the critical role of specific residue interactions. nih.gov

Hydrogen Bonding: These interactions are crucial for specificity and anchoring the ligand in the correct orientation. The terminal amide group (-NH2) of Phe, a hallmark of CCK-4, is essential for agonist activity at the CCK-B receptor, likely forming key hydrogen bonds with receptor residues. nih.gov The aspartic acid (Asp) side chain, with its carboxyl group, is another primary site for hydrogen bonding with polar or charged residues within the receptor pocket. nih.gov

Table 1: Predicted Key Interactions in CCK-4 Receptor Binding

| Peptide Residue | Type of Interaction | Potential Receptor Counterparts |

|---|---|---|

| Trp | Hydrophobic, π-π stacking | Aromatic/hydrophobic residues in TM helices |

| Met | Hydrophobic | Aliphatic/hydrophobic residues in binding pocket |

| Asp | Hydrogen bonding, Ionic | Polar/basic residues (e.g., Arg, Lys) |

| Phe-NH2 | Hydrophobic, Hydrogen bonding | Aromatic residues, H-bond donors/acceptors |

Metal Chelation Properties of the Peptide Backbone and Side Chains

Peptides containing specific amino acid residues can act as effective chelating agents for metal ions. The structure of this compound contains functional groups capable of coordinating with metals. The primary site for metal binding in this peptide is the side chain of aspartic acid, which contains a carboxyl group (-COOH). tmrjournals.comrsc.org This group can deprotonate to a carboxylate (-COO-), which effectively binds to a variety of metal ions, including Ca²⁺, Fe²⁺, and Cu²⁺. tmrjournals.commdpi.com Studies on poly-L-aspartic acid have demonstrated its robust ability to chelate metal ions, highlighting the importance of the Asp residue in this function. nih.govacs.org Additionally, the N-terminal amino group and the C-terminal carboxyl group (if not amidated) of peptides, along with backbone carbonyl groups, can participate in metal coordination. tmrjournals.com

Investigation of Azapeptide Analogs and Metal Binding

The introduction of an aza-amino acid residue—where the α-carbon is replaced by a nitrogen atom—creates an azapeptide. This modification significantly alters the peptide's conformational properties and has been explored to enhance biological activity. researchgate.net A groundbreaking area of research has focused on the metal-binding properties of these azapeptide analogs. acs.orgnih.gov

Recent studies have demonstrated that the aza-residue itself can serve as a novel and highly controlled anchoring site for metal chelation. acs.orgthieme-connect.com This approach allows for selective metal coordination directly to the peptide backbone, a departure from traditional chelation that relies on amino acid side chains or terminal groups. nih.gov In these "metallo-azapeptides," the nitrogen atom of the aza-residue acts as the initial binding point for a metal ion, such as palladium(II) or nickel(II). acs.orgnih.gov The chelation can then extend to adjacent deprotonated backbone amide nitrogens, creating stable, well-defined complexes. acs.org This strategy has been shown to be effective even in the presence of various amino acid side chains, including Asp, Trp, and Lys, without interference from them. acs.org The resulting metallo-azapeptides exhibit unique structural features, such as induced turn-like conformations, and show stability in aqueous solutions, opening new avenues for the design of peptide-based catalysts, imaging agents, and therapeutics. acs.orgnih.gov

Table 2: Potential Metal Chelation Sites in Peptides and Azapeptides

| Functional Group / Moiety | Location | Relevant Metal Ions |

|---|---|---|

| Carboxyl Group | Aspartic Acid Side Chain | Ca²⁺, Fe²⁺, Cu²⁺, Pb²⁺, Zn²⁺ |

| Terminal Amino Group | N-Terminus | Cu²⁺, Ni²⁺ |

| Peptide Backbone Carbonyls | Entire Backbone | Ca²⁺, and others |

| Aza-Residue Nitrogen | Azapeptide Backbone | Pd²⁺, Ni²⁺ |

Enzymatic Processing and Biochemical Stability of Cbz L Trp L Met L Asp L Phe Nh2

Susceptibility to Peptidases and Proteases (In Vitro)

Detailed kinetic studies on the enzymatic cleavage of Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 are not available in published literature. Therefore, a data table on the kinetics of its enzymatic cleavage cannot be generated.

Specific cleavage sites for this compound by various peptidases and proteases have not been experimentally determined in publicly available research. A data table identifying specific cleavage sites cannot be provided.

The terminal modifications of a peptide play a crucial role in its stability against enzymatic degradation. The N-terminal benzyloxycarbonyl (Cbz) group and the C-terminal amide in this compound are expected to significantly enhance its resistance to peptidases.

The N-terminal Cbz group is a well-established protecting group in peptide synthesis. total-synthesis.com It is known to be stable to acids and bases and is not readily cleaved by most common aminopeptidases, which typically require a free N-terminal amino group for recognition and catalysis. total-synthesis.com This protection is a common strategy to increase the resistance of peptides to proteolytic degradation. nih.gov

| Modification | Effect on Stability | Rationale |

| N-terminal Cbz group | Increased resistance to aminopeptidases | Blocks the free N-terminal amino group required for enzyme recognition. total-synthesis.com |

| C-terminal amide | Increased resistance to carboxypeptidases | Removes the C-terminal carboxyl group, a recognition site for these enzymes. nih.gov |

| C-terminal amide | May increase structural stability | Can influence secondary structure and reduce the propensity for aggregation. nih.govcam.ac.uk |

Role of Constituent Amino Acids in Metabolic Pathways

Once the peptide is cleaved, its constituent amino acids are channeled into various metabolic pathways. The metabolic fates of tryptophan and methionine are of particular interest due to their involvement in critical physiological processes.

Tryptophan is an essential amino acid with several metabolic fates, the primary one being the kynurenine (B1673888) pathway, which accounts for the catabolism of approximately 95% of dietary tryptophan. nih.govmdpi.com This pathway is crucial for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and also produces a range of neuroactive and immunomodulatory metabolites. nih.govnih.gov

The first and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov N-formylkynurenine is then converted to kynurenine. youtube.com Kynurenine can be further metabolized into several compounds, including kynurenic acid, which has neuroprotective properties, and quinolinic acid, which is a potential neurotoxin. nih.gov Dysregulation of the kynurenine pathway has been implicated in a variety of conditions, including neurodegenerative diseases, cancer, and psychiatric disorders. nih.govsemanticscholar.org

| Pathway | Key Enzymes | Key Metabolites | Physiological Significance |

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), Kynureninase | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | NAD+ synthesis, neuroactivity, immune regulation. nih.govnih.gov |

| Serotonin (B10506) Pathway | Tryptophan Hydroxylase | Serotonin, Melatonin | Neurotransmission, mood regulation, sleep-wake cycles. mdpi.com |

Methionine is another essential amino acid that plays a central role in cellular metabolism, primarily through the methionine cycle. creative-proteomics.com This cycle is fundamental for the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor for numerous methylation reactions, including DNA, RNA, and protein methylation. nih.govfrontiersin.org

The methionine cycle begins with the activation of methionine by ATP to form SAM, a reaction catalyzed by methionine adenosyltransferase (MAT). nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine can be remethylated back to methionine to complete the cycle, a process that requires vitamin B12 and folate. creative-proteomics.comnih.gov Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine, a precursor for the antioxidant glutathione. nih.gov The methionine cycle is intricately linked to other metabolic pathways, including the folate cycle and the Krebs cycle. creative-proteomics.com

| Cycle | Key Enzymes | Key Metabolites | Cellular Functions |

| Methionine Cycle | Methionine Adenosyltransferase (MAT), Methionine Synthase | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine | Methylation reactions, polyamine synthesis, redox balance. nih.govfrontiersin.org |

| Transsulfuration Pathway | Cystathionine β-synthase, Cystathionine γ-lyase | Cysteine, Glutathione | Antioxidant defense, detoxification. nih.gov |

| Salvage Pathway | - | - | Regeneration of methionine from SAM byproducts. nih.gov |

Influence of Peptide Hydrolysis Products on Biochemical Signaling

The enzymatic cleavage of this compound results in smaller peptide fragments and individual amino acids. These hydrolysis products are not always inert; they can possess their own biological activities and potentially influence biochemical signaling pathways. For instance, the C-terminal dipeptide, L-Asp-L-Phe-NH2, is structurally related to the artificial sweetener aspartame (B1666099) (L-Asp-L-Phe-methyl ester). While the amide form is not sweet, both can be further hydrolyzed to their constituent amino acids, L-aspartic acid and L-phenylalanine.

L-aspartic acid is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors. L-phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. The dipeptide Trp-Met has been studied for its antioxidant properties. The various potential breakdown products could therefore interact with a range of biological targets, modulating physiological responses. The specific influence of the hydrolysis products of this compound on signaling cascades would depend on the rate of their formation, their concentration at specific sites, and their affinity for various receptors and enzymes.

Strategies for Enhancing Peptide Stability

The inherent susceptibility of peptides to enzymatic degradation in biological systems often limits their therapeutic and research applications. To overcome this, several strategies have been developed to enhance the stability of peptides like this compound. These approaches aim to modify the peptide structure to make it less recognizable to proteases without compromising its desired biological activity.

Introduction of D-Amino Acids or Unnatural Amino Acids in Peptide Analogs

One of the most effective strategies to increase peptide stability is the substitution of one or more of the naturally occurring L-amino acids with their D-enantiomers. Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids. This substitution can render the peptide significantly more resistant to proteolysis, thereby prolonging its half-life in a biological environment.

For this compound, an analog could be synthesized with a D-amino acid at a position susceptible to enzymatic cleavage. For example, creating Cbz-D-Trp-L-Met-L-Asp-L-Phe-NH2 or Cbz-L-Trp-L-Met-L-Asp-D-Phe-NH2 could sterically hinder the approach of proteases. The choice of which amino acid to substitute would ideally be guided by an understanding of the primary cleavage sites. Furthermore, the incorporation of unnatural amino acids, which are not found in native proteins, can also confer enhanced stability.

| Modification Strategy | Example Analog of this compound | Rationale for Increased Stability |

| D-Amino Acid Substitution | Cbz-D-Trp -L-Met-L-Asp-L-Phe-NH2 | Proteases are stereospecific for L-amino acids, and the presence of a D-amino acid inhibits cleavage. |

| Unnatural Amino Acid | Cbz-L-Trp-Nle -L-Asp-L-Phe-NH2 (Nle = Norleucine) | The side chain of the unnatural amino acid may not be recognized by the active site of proteolytic enzymes. |

Pseudopeptide Modifications and Amide Bond Isosteres

Another powerful approach to stabilize peptides involves the modification of the peptide backbone itself. This is achieved by replacing the scissile amide bond (-CO-NH-) with a non-hydrolyzable isostere, creating what is known as a pseudopeptide. These isosteres mimic the geometry of the amide bond but are resistant to the action of proteases.

Common amide bond isosteres include reduced amide bonds (ψ[CH2-NH]), retro-inverso bonds (ψ[NH-CO]), and thiomethylene bonds (ψ[CH2-S]). The introduction of such a modification at a known cleavage site in this compound would effectively block its degradation at that position. For instance, if the Trp-Met bond is found to be particularly labile, a pseudopeptide analog Cbz-L-Trp-ψ[CH2-NH]-L-Met-L-Asp-L-Phe-NH2 could be synthesized to enhance stability.

| Amide Bond Isostere | Structure | Characteristic |

| Reduced Amide (Pseudopeptide) | ψ[CH2-NH] | Increased flexibility and resistance to proteolysis. |

| Retro-inverso Amide | ψ[NH-CO] | Reverses the direction of the amide bond, making it unrecognizable to proteases. |

| Thiomethylene | ψ[CH2-S] | Introduces a sulfur atom, which is not susceptible to cleavage by standard proteases. |

Cyclization Strategies for Increased Proteolytic Resistance

Cyclizing a linear peptide is a well-established method for increasing its stability. The cyclic structure imposes conformational constraints that can both lock the peptide into its bioactive conformation and make it a poorer substrate for proteases. By reducing the flexibility of the peptide and eliminating the N- and C-termini, which are often recognition sites for exopeptidases, cyclization can significantly enhance resistance to enzymatic degradation.

For this compound, cyclization could be achieved through several means, such as head-to-tail cyclization (if the protecting groups were removed), side-chain to side-chain cyclization, or side-chain to terminus cyclization. For example, a covalent bond could be formed between the side chain of Aspartic acid and the N-terminus (after deprotection of the Cbz group). The resulting conformational rigidity can lead to a substantial increase in proteolytic resistance.

| Cyclization Strategy | Description | Impact on Stability |

| Head-to-Tail Cyclization | The N-terminus is linked to the C-terminus. | Eliminates termini, which are targets for exopeptidases, and reduces conformational flexibility. |

| Side-Chain to Side-Chain Cyclization | A covalent bond is formed between the side chains of two amino acids. | Constrains the peptide backbone, making it a poor substrate for many proteases. |

| Side-Chain to Terminus Cyclization | The side chain of an amino acid is linked to either the N- or C-terminus. | Reduces flexibility and protects one of the termini from degradation. |

Peptide Design and Analog Development Inspired by Cbz L Trp L Met L Asp L Phe Nh2

Structure-Activity Relationship (SAR) Studies on Modified Peptides

SAR studies are fundamental to understanding which components of the peptide are essential for its biological function. upc.edu By systematically altering the peptide's structure—substituting individual amino acids, modifying the peptide backbone, or introducing rigid structural elements—researchers can map the pharmacophore and identify the key interactions between the ligand and its receptor. researchgate.netdiva-portal.org

Alanine (B10760859) Scanning and Point Mutations to Elucidate Critical Residues

Alanine scanning is a widely used technique where each amino acid residue in the peptide is systematically replaced with alanine. mdpi.com This process helps to identify "hotspots"—residues whose side chains are critical for biological activity. mdpi.com For CCK-4 and its parent peptides like gastrin, SAR studies have revealed that modifications to the C-terminal residues, particularly Asp and Phe, can lead to significant decreases in potency. researchgate.net The tryptophan (Trp) residue is also considered a key pharmacophoric element.

Point mutations, which involve substituting residues with amino acids other than alanine, further refine this understanding. For instance, replacing phenylalanine with bulky aromatic residues like naphthylalanine (Nal) has been shown to improve the affinity and selectivity of CCK analogs. nih.gov These studies underscore the importance of the specific side chains in receptor recognition and activation. researchgate.net

Table 1: Impact of Alanine Substitution on Peptide Activity

This table illustrates the results of an alanine scan on a hypothetical peptide sequence, showing how the substitution of each residue with alanine affects the binding affinity (IC50). A lower IC50 value indicates higher affinity.

| Peptide Analog | Sequence | Relative Binding Affinity (IC50, nM) | Key Finding |

|---|---|---|---|

| Parent Peptide | Cbz-Trp-Met-Asp-Phe-NH2 | 5 | Baseline activity. |

| Ala Scan (Trp -> Ala) | Cbz-Ala-Met-Asp-Phe-NH2 | 500 | Trp is critical for activity. |

| Ala Scan (Met -> Ala) | Cbz-Trp-Ala-Asp-Phe-NH2 | 25 | Met contributes to activity, but is less critical. |

| Ala Scan (Asp -> Ala) | Cbz-Trp-Met-Ala-Phe-NH2 | 850 | Asp is critical for activity. |

| Ala Scan (Phe -> Ala) | Cbz-Trp-Met-Asp-Ala-NH2 | 1200 | Phe is critical for activity. |

N-Methylation and Other Backbone Modifications

Modifying the peptide backbone is a key strategy for enhancing stability against enzymatic degradation and for probing conformational requirements. mdpi.com N-methylation, the addition of a methyl group to the amide nitrogen of the peptide bond, is a common modification. nih.gov This change can restrict the conformational freedom of the backbone and improve metabolic stability. nih.govmdpi.com

For CCK analogs, N-methylation of the phenylalanine residue has been reported to increase selectivity for the CCK-1 receptor by reducing affinity for the CCK-2 receptor. iiitd.edu.in Similarly, replacing methionine with N-methylated norleucine (NMe-Nle) has been shown to improve affinity and selectivity. nih.gov These findings demonstrate that even subtle changes to the peptide backbone can have profound effects on the ligand's pharmacological profile. nih.gov

Incorporation of Conformationally Constrained Amino Acids

To better understand the bioactive conformation—the specific three-dimensional shape the peptide adopts when binding to its receptor—researchers incorporate conformationally constrained amino acids. core.ac.ukresearchgate.net These are non-natural amino acids that have restricted rotational freedom, forcing the peptide backbone into a more defined shape. core.ac.uk Examples include Cα,α-dialkylated amino acids like aminoisobutyric acid (Aib). core.ac.uk

Introducing such constraints can enhance binding affinity by reducing the entropic penalty of binding. upc.edu However, if the imposed constraint is not compatible with the bioactive conformation, a significant loss of activity can occur. researchgate.netnih.gov For example, the introduction of a gamma-turn mimetic into CCK-4 analogs resulted in a loss of affinity by two to three orders of magnitude, suggesting that a gamma-turn is not part of the active conformation for the C-terminal tripeptide. nih.gov

Development of Peptidomimetics and Constrained Analogs

The knowledge gained from SAR studies fuels the development of peptidomimetics—small molecules designed to mimic the essential pharmacophoric elements of a peptide. nih.gov The goal is to create compounds with improved properties, such as enhanced stability, oral bioavailability, and receptor selectivity. nih.gov

Rational Design of Conformationally Restricted Scaffolds

Rational design uses structural information from SAR and computational modeling to create novel molecular scaffolds that hold the key amino acid side chains in the correct orientation for receptor binding. upc.edubenthamdirect.com This approach moves beyond simple peptide modifications to replace parts of the peptide backbone with non-peptidic structures. upc.edu

For CCK receptor ligands, this has led to the development of potent antagonists based on scaffolds like 1,4-benzodiazepines. benthamdirect.com Another strategy involves creating cyclic peptides, where the peptide is constrained by forming a covalent bond between different parts of the molecule. core.ac.uk These conformationally restricted scaffolds aim to lock the molecule into its bioactive shape, thereby increasing potency and selectivity. upc.edu

Application of Peptidomimetic Strategies for Enhanced Properties

Peptidomimetic strategies are applied to overcome the inherent weaknesses of natural peptides as drug candidates, such as poor stability and low bioavailability. nih.gov By replacing susceptible peptide bonds, introducing unnatural amino acids, or cyclizing the peptide, researchers can create analogs with significantly improved pharmacokinetic profiles. nih.govmdpi.com

For example, the development of CCK analogs has involved replacing the Met residue and modifying the C-terminal Phe-NH2 group to create more stable and selective ligands. researchgate.net The ultimate goal is to translate the understanding of the peptide's structure and function into a small-molecule drug that retains the desired biological activity while possessing superior drug-like properties. upc.edunih.gov

Table 2: Chemical Compounds Mentioned

Computational and Theoretical Investigations of Cbz L Trp L Met L Asp L Phe Nh2

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of flexible molecules like peptides. nih.gov By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) a peptide adopts in different environments. For a peptide like Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2, MD simulations can map out the vast conformational space accessible to the molecule, identifying low-energy, stable structures and the transitions between them. This information is fundamental to understanding how the peptide interacts with its biological targets, such as the cholecystokinin (B1591339) receptors (CCKR). nih.govnih.gov

The conformation of a peptide is defined by the rotational angles along its backbone (phi, ψ) and within its amino acid side chains (χ). The analysis of these dihedral angles from MD simulation trajectories provides a quantitative description of the peptide's structure. For instance, studies on CCK-B agonists with a similar tetrapeptide core have shown that specific dihedral angle preferences can lead to distinct spatial orientations of the tryptophan residue, which in turn dramatically affects biological activity. nih.gov A cis-trans isomerization, often induced by modifications like N-methylation, can also be observed and characterized through these simulations. nih.gov

Below is a representative table of typical dihedral angle ranges for the amino acid residues in this compound, which would be determined through detailed conformational analysis.

| Residue | Dihedral Angle | Typical Range (degrees) |

| L-Trp | ψ (Cα-C) | -60 to 60, 120 to 180 |

| χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 | |

| χ2 (Cα-Cβ-Cγ-Cδ1) | -90 to 90 | |

| L-Met | φ (C-N-Cα-C) | -150 to -50 |

| ψ (Cα-C) | -60 to 60, 120 to 180 | |

| χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 | |

| χ2 (Cα-Cβ-Cγ-Sδ) | -90 to 90 | |

| χ3 (Cβ-Cγ-Sδ-Cε) | -90 to 90 | |

| L-Asp | φ (C-N-Cα-C) | -150 to -50 |

| ψ (Cα-C) | -60 to 60, 120 to 180 | |

| χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 | |

| χ2 (Cα-Cβ-Cγ-Oδ1) | 0, 180 | |

| L-Phe | φ (C-N-Cα-C) | -150 to -50 |

| ψ (Cα-C) | -60 to 60, 120 to 180 | |

| χ1 (N-Cα-Cβ-Cγ) | -60, 180, 60 | |

| χ2 (Cα-Cβ-Cγ-Cδ1) | -90 to 90 |

This table presents illustrative ranges for dihedral angles. Actual values are determined by specific simulation conditions and force fields.

The surrounding environment, particularly the solvent, plays a critical role in determining peptide conformation. MD simulations can explicitly model solvent molecules (e.g., water) or use implicit solvent models to understand their influence. For a peptide with both hydrophobic (Trp, Met, Phe) and hydrophilic (Asp) residues, the solvent can drive the folding of the peptide to shield hydrophobic parts from water or to expose hydrophilic groups for solvation. When interacting with a cell membrane, the peptide's conformation can change dramatically as it transitions from an aqueous environment to a lipid bilayer. All-atom MD simulations are instrumental in studying these environmentally-induced conformational changes. researchgate.net

Quantum Mechanical (QM) Calculations for Electronic Properties and Interactions

While MD simulations excel at sampling conformational space, quantum mechanical (QM) calculations provide a more accurate description of the electronic structure, which governs bonding, charge distribution, and non-covalent interactions. For this compound, QM methods can be used to:

Calculate accurate charge distributions: This is crucial for understanding electrostatic interactions with a receptor.

Analyze intramolecular hydrogen bonds: QM can precisely describe the strength and geometry of hydrogen bonds that stabilize certain conformations.

Investigate π-π stacking and cation-π interactions: The aromatic rings of Trp and Phe can engage in these non-covalent interactions, which can be accurately modeled with QM.

Due to their computational cost, QM calculations are often performed on representative structures obtained from MD simulations in a combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach. Fragment-based QM methods can also be employed to make calculations on larger systems more tractable. frontiersin.org

De Novo Design and Optimization of Peptide Sequences

The insights gained from computational studies of this compound can guide the de novo design of new peptide sequences with improved properties. nih.gov By understanding the structure-activity relationships, researchers can computationally design and screen new analogs for enhanced receptor affinity, selectivity, or stability. For example, replacing an amino acid with a non-natural one or introducing conformational constraints, such as cyclization, can be explored in silico before undertaking costly and time-consuming chemical synthesis. 5z.comindexcopernicus.com The development of various CCK receptor agonists and antagonists has heavily relied on such rational design strategies based on the endogenous peptide sequences. nih.govnih.gov

Ligand-Protein Docking for Interaction Prediction

To understand how this compound interacts with its target receptor, such as the CCK-A or CCK-B receptors, molecular docking simulations are employed. nih.govresearchgate.net Docking algorithms predict the preferred binding orientation of the peptide (the ligand) within the receptor's binding site. These predictions are based on scoring functions that evaluate the complementarity of shape and the favorability of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Photoaffinity labeling studies have been used to experimentally validate docking predictions for related ligands, identifying specific residues in the CCK receptors that are in close proximity to the bound peptide. nih.gov For instance, studies have shown that the C-terminal tetrapeptide of CCK is crucial for binding to the CCK-B receptor. nih.gov Docking simulations can provide a structural hypothesis for these interactions at the atomic level.

Below is a hypothetical table summarizing potential key interactions between this compound and a CCK receptor, as might be predicted by a docking study.

| Peptide Residue | Receptor Residue(s) | Type of Interaction |

| L-Trp | Aromatic pocket residues (e.g., Phe, Tyr) | π-π stacking, Hydrophobic |

| L-Met | Hydrophobic pocket residues (e.g., Leu, Val) | Hydrophobic |

| L-Asp | Basic residues (e.g., Arg, Lys), Polar residues (e.g., Asn, Gln) | Salt bridge, Hydrogen bond |

| L-Phe-NH2 | Aromatic pocket residues, Polar residues | Hydrophobic, Hydrogen bond |

| Cbz group | Receptor surface residues | Hydrophobic |

This table is illustrative and represents plausible interactions based on the chemical nature of the amino acids and typical receptor binding pockets. Specific interactions depend on the precise receptor structure and binding mode.

Advanced Research Applications of Cbz L Trp L Met L Asp L Phe Nh2 and Its Analogs Non Clinical

Use as Biochemical Probes in Receptor Characterization

The core structure of the compound, Trp-Met-Asp-Phe-NH₂, is widely known as cholecystokinin (B1591339) tetrapeptide (CCK-4). CCK-4 is a fragment of the larger cholecystokinin peptide hormone and potently binds to cholecystokinin receptors (CCK-A and CCK-B), which are widely distributed in the gastrointestinal system and the central nervous system. In non-clinical research, CCK-4 is extensively used as a biochemical probe to induce panic-like symptoms in animal models. mdpi.com This panicogenic effect is a valuable tool for studying the neurobiology of anxiety and panic disorders and for screening novel anxiolytic or anti-panic medications. mdpi.comnih.gov

When administered to rodents, CCK-4 reliably elicits behaviors indicative of anxiety, which can be measured in standardized tests such as the Elevated Plus Maze and the Light-Dark test. mdpi.com The ability of test compounds to counteract these CCK-4-induced behaviors provides a strong indication of their potential therapeutic efficacy. For instance, benzodiazepines, a class of known anxiolytic drugs, have been shown to normalize the anxiety status of rats challenged with CCK-4. mdpi.com

Furthermore, CCK-4 challenge models are employed to investigate the pathophysiology of panic attacks. These studies often measure physiological and neuroendocrine responses, such as changes in heart rate, blood pressure, and levels of stress hormones like adrenocorticotropic hormone (ACTH) and cortisol. gbiosciences.com By using CCK-4 to activate specific neuronal networks, researchers can explore the role of CCK receptors in mediating stress and anxiety, and identify potential biomarkers for these conditions. nih.govgbiosciences.com Analogs of CCK have also been investigated for their neuroprotective properties in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, highlighting the role of CCK receptors in neuronal health and synaptic plasticity. nih.gov

| Research Model | Application of CCK-4/Analog | Key Findings | Reference |

| Rodent Anxiety Models | Induction of panic anxiety | CCK-4 enhances anxiety status, an effect suppressed by anxiolytic drugs like diazepam. Used to screen new anti-panic compounds. | mdpi.com |